molecular formula C11H18N2O4S2 B14938069 N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide

N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B14938069
M. Wt: 306.4 g/mol
InChI Key: WTSAMXYVUYAAQA-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is an organic compound with the molecular formula C11H18N2O4S2. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with diethylamine and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase. It binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. This inhibition can lead to reduced cell proliferation in cancer cells and decreased microbial growth in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide
  • N,N-Diethyl-4-({[4-(methylsulfonyl)phenyl]sulfonyl}amino)benzenesulfonamide

Uniqueness

N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is unique due to its specific combination of diethylamine and methylsulfonyl groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H18N2O4S2

Molecular Weight

306.4 g/mol

IUPAC Name

N,N-diethyl-4-(methanesulfonamido)benzenesulfonamide

InChI

InChI=1S/C11H18N2O4S2/c1-4-13(5-2)19(16,17)11-8-6-10(7-9-11)12-18(3,14)15/h6-9,12H,4-5H2,1-3H3

InChI Key

WTSAMXYVUYAAQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

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